1-Pentadecanesulfonic acid

Hydrophobicity LogP QSAR

1-Pentadecanesulfonic acid (CAS 31169-63-8) is a linear, long-chain alkyl sulfonic acid with the molecular formula C₁₅H₃₂O₃S and a molecular weight of 292.5 g/mol. It belongs to the n-alkanesulfonic acid homologous series and features a terminal sulfonic acid (–SO₃H) headgroup attached to an unbranched pentadecyl (C15) hydrocarbon tail, endowing it with strong anionic surfactant character, high hydrophobicity (XLogP3-AA = 6.3), and a predicted pKa of 1.84 ± 0.50.

Molecular Formula C15H32O3S
Molecular Weight 292.5 g/mol
CAS No. 31169-63-8
Cat. No. B13834903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentadecanesulfonic acid
CAS31169-63-8
Molecular FormulaC15H32O3S
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCS(=O)(=O)O
InChIInChI=1S/C15H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18/h2-15H2,1H3,(H,16,17,18)
InChIKeyTWBKZBJAVASNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentadecanesulfonic Acid (CAS 31169-63-8): A C15 Linear Alkyl Sulfonic Acid for Specialty Surfactant and Analytical Applications


1-Pentadecanesulfonic acid (CAS 31169-63-8) is a linear, long-chain alkyl sulfonic acid with the molecular formula C₁₅H₃₂O₃S and a molecular weight of 292.5 g/mol . It belongs to the n-alkanesulfonic acid homologous series and features a terminal sulfonic acid (–SO₃H) headgroup attached to an unbranched pentadecyl (C15) hydrocarbon tail, endowing it with strong anionic surfactant character, high hydrophobicity (XLogP3-AA = 6.3), and a predicted pKa of 1.84 ± 0.50 . As a member of the alkane sulfonic acids, it is characterized by a hydrophilic sulfonic acid group attached to a hydrophobic pentadecyl carbon chain, a feature that typically confers surfactant properties such as detergency and foaming capacity .

Why Generic Substitution Fails for 1-Pentadecanesulfonic Acid: Chain-Length-Dependent Physicochemical and Performance Profiles


Within the n-alkanesulfonic acid series, physicochemical properties such as hydrophobicity (logP), Krafft point, critical micelle concentration (CMC), and migration behavior in food contact materials are strongly chain-length-dependent and do not scale linearly . A surfactant formulation optimized for a C12 or C14 sulfonate will not reproduce the same solubility, micellization temperature, or emulsification performance with the C15 homolog; conversely, the C16 homolog exhibits a higher Krafft point that can cause precipitation at ambient processing temperatures . In addition, homolog-specific migration behaviour has been documented where chain-length differences of a single methylene unit alter the detectability and abundance of the compound as a non-intentionally added substance (NIAS) in food simulants . The evidence below quantifies these differentiation dimensions to support informed procurement and formulation decisions.

1-Pentadecanesulfonic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrophobicity (XLogP) of 1-Pentadecanesulfonic Acid vs. C12, C14, C16, and C18 Homologs

The computed XLogP3-AA for 1-pentadecanesulfonic acid is 6.3 , placing its hydrophobicity between the C14 homolog (XLogP3 ≈ 5.8) and the C16 homolog (LogP = 6.44 ; XLogP ≈ 6.9 ), while being substantially higher than the C12 homolog (LogP = 4.88) and lower than the C18 homolog (XLogP = 7.9) . This incremental hydrophobicity directly impacts micellization thermodynamics, surface activity, and compatibility with hydrophobic matrices.

Hydrophobicity LogP QSAR Surfactant Design

NIAS Migration Identification: 1-Pentadecanesulfonic Acid Detected Alongside C14 and C16 Homologs in Food Can Sealants

In a UHPLC-IM-QTOF-MS study of non-intentionally added substances (NIAS) migrating from food can sealants, 1-pentadecanesulfonic acid was identified alongside its C14 (1-tetradecanesulfonic acid) and C16 (1-hexadecanesulfonic acid) homologs in food simulants . The study used collision cross-section (CCS) values correlated with m/z for confident identification, demonstrating that the C15 homolog exhibits a distinct ion mobility signature that differentiates it from the C14 and C16 species. This co-occurrence in a regulatory food-contact context provides a direct head-to-head identification baseline: all three homologs originate from the same sealant matrix, yet their individual migration profiles differ as a function of chain length.

Food Contact Materials NIAS UHPLC-IM-QTOF-MS Migration

Emulsion Polymerization Performance: Sodium Pentadecanesulfonate (SPS) vs. Sodium Di-Isodecyl Sulfosuccinate in VCM Polymerization

In vinyl chloride monomer (VCM) emulsion polymerization, binary mixtures of sodium pentadecanesulfonate (SPS) and sodium di-isodecyl sulfosuccinate (SDIDS) were evaluated at different combination ratios . Increasing the proportion of SPS in the binary emulsifier mixture resulted in: (i) increased overall reaction rate, (ii) decreased coarse particle formation, and (iii) improved latex stability and particle size distribution . These performance advantages are specific to the C15 sulfonate structure and its resulting hydrophilic-lipophilic balance, distinguishing it from the double-chain sulfosuccinate comparator.

Emulsion Polymerization PVC Emulsifier Latex Stability

Acidity (pKa) of 1-Pentadecanesulfonic Acid vs. Short-Chain Alkyl Sulfonic Acids

The predicted pKa of 1-pentadecanesulfonic acid is 1.84 ± 0.50 , which is dramatically higher (less acidic) than that of methanesulfonic acid (pKa = –2.38) . This difference of approximately 4.2 pKa units represents a >10,000-fold difference in acid dissociation constant, attributable to the electron-donating inductive effect of the long pentadecyl chain. While specific pKa data for C14 and C16 homologs were not located in this search, the class-level trend is well established: pKa increases (acidity decreases) with increasing alkyl chain length for n-alkanesulfonic acids.

pKa Acidity Ionization Formulation pH

Krafft Point Trend in Sodium n-Alkanesulfonates: C15 Position Between C14 and C16

For the sodium n-alkanesulfonate homologous series, the Krafft point (the temperature above which micelle formation occurs and solubility increases sharply) increases systematically with alkyl chain length . Experimental data for sodium secondary n-alkanesulfonates show that C14 sulfonates have the lowest Krafft points and best foaming properties in the C14–C18 range, while C16 and C18 exhibit progressively higher Krafft points that can limit their utility at ambient temperatures . The C15 sulfonate (sodium 1-pentadecanesulfonate) is predicted to have a Krafft point intermediate between C14 and C16, positioning it as a compromise candidate where C14 lacks sufficient hydrophobicity and C16 requires heated processing to remain soluble.

Krafft Point Micellization Solubility Surfactant Phase Behavior

Surface Tension Reduction: Sodium Pentadecanesulfonate Compared with Polymeric Surfactants in Butadiene-Nitrile Latex Systems

Surface tension isotherms of sodium pentadecanesulfonate (ASN) were measured and directly compared with those of several polymeric surfactants of varying composition in the context of butadiene-nitrile latex synthesis . The study established that the C15 sulfonate exhibits a distinct surface tension vs. concentration profile relative to the polymeric surfactants tested, and that latex stability, particle size, and the amount of surfactant in the system are interrelated . Specific numerical surface tension reduction values (γ at CMC) were presented in graphical form (isotherm curves), with the C15 sulfonate showing a different equilibrium surface tension plateau compared to the polymeric alternatives.

Surface Tension Emulsion Polymerization Nitrile Latex Surfactant Comparison

1-Pentadecanesulfonic Acid: Evidence-Backed Application Scenarios for Procurement and Research


Analytical Reference Standard for NIAS Identification in Food Contact Material Migration Studies

Based on the direct detection of 1-pentadecanesulfonic acid alongside C14 and C16 homologs in food can sealant migration studies using UHPLC-IM-QTOF-MS , this compound is an essential analytical reference standard for laboratories performing NIAS screening per EU Regulation 10/2011/EU. Its distinct ion mobility collision cross-section (CCS) differentiates it from co-migrating C14 and C16 species, making authentic C15 reference material indispensable for confident identification and avoidance of false assignments.

Specialty Emulsifier for High-Solid-Content Vinyl Chloride Emulsion Polymerization

In PVC latex manufacturing, sodium pentadecanesulfonate (SPS) has demonstrated performance advantages in binary emulsifier systems with sodium di-isodecyl sulfosuccinate: higher SPS content increases reaction rate, reduces coarse particle formation, and improves latex stability and particle size distribution . This makes the C15 sulfonate a strategic procurement choice for producers seeking to optimize PVC latex quality where shorter-chain sulfonates (C12–C14) or polymeric emulsifiers alone do not deliver the required balance of reactivity and colloidal stability.

Hydrophobic Ion-Pairing Reagent for Chromatographic Separations Requiring Intermediate LogP

With an XLogP of 6.3, 1-pentadecanesulfonic acid occupies a hydrophobicity niche between the commonly used C12 (LogP 4.88) and C16 (LogP 6.44–6.9) ion-pairing reagents . For reversed-phase ion-pair chromatography of highly hydrophobic basic analytes that are insufficiently retained with C12 sulfonate yet excessively retained or solubility-limited with C16 sulfonate, the C15 sulfonate provides an optimal retention window. This intermediate hydrophobicity is particularly relevant for peptide, pharmaceutical, and environmental analyte separations.

Surfactant for Ambient-Temperature Formulations Where C16 Sulfonates Are Insufficiently Soluble

The Krafft point of sodium n-alkanesulfonates increases with chain length: C14 sulfonates show the lowest Krafft points, while C16 and C18 sulfonates require elevated temperatures for full micellization and solubility . The C15 sulfonate is expected to have a Krafft point intermediate between C14 and C16, making it a practical choice for detergent, personal care, or industrial cleaning formulations that require greater hydrophobic character than C14 but must remain fully soluble and micellized at ambient processing temperatures (20–25°C) without external heating.

Quote Request

Request a Quote for 1-Pentadecanesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.